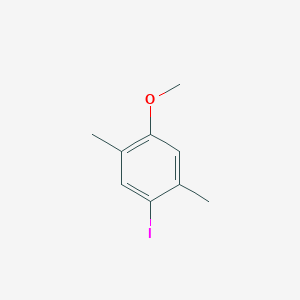

1-Iodo-4-methoxy-2,5-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-methoxy-2,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIQNJPSOYOMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556023 | |

| Record name | 1-Iodo-4-methoxy-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90609-46-4 | |

| Record name | 1-Iodo-4-methoxy-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, organic compounds where an iodine atom is directly attached to an aromatic ring, are of paramount importance in synthetic organic chemistry. chemicalbook.commdma.ch Their utility stems primarily from the nature of the carbon-iodine (C-I) bond. Being the largest and least electronegative of the stable halogens, iodine forms the weakest bond with carbon compared to bromine, chlorine, or fluorine. This relative weakness makes the iodide ion an excellent leaving group, rendering aryl iodides highly reactive substrates for a variety of transformations. chemicalbook.com

They are particularly prized as precursors in a vast array of metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Stille couplings frequently employ aryl iodides to form new carbon-carbon bonds with high efficiency. sigmaaldrich.comnih.gov Similarly, in the realm of carbon-heteroatom bond formation, reactions like the Buchwald-Hartwig amination utilize aryl iodides to construct C-N bonds. Beyond cross-coupling, these compounds are readily converted into organometallic reagents, such as Grignard reagents, through metal-iodine exchange. sigmaaldrich.com Furthermore, aryl iodides are the exclusive precursors for the synthesis of hypervalent iodine compounds, which are valuable as powerful and selective oxidizing agents in their own right. sigmaaldrich.com

The Role of Methoxy and Methyl Substituents in Directing Aromatic Reactivity

The reactivity of a substituted benzene (B151609) ring, particularly in electrophilic aromatic substitution reactions, is profoundly influenced by the electronic properties of its substituents. Both methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are classified as activating, ortho-, para-directing groups, meaning they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. strem.com

The methoxy group is a strongly activating group. sigmaaldrich.com It exerts a powerful electron-donating effect through resonance, where one of the lone pairs on the oxygen atom is delocalized into the aromatic π-system. caymanchem.com This significantly increases the electron density of the ring, especially at the ortho and para positions, making the molecule more nucleophilic and thus more reactive towards electrophiles. sigmaaldrich.comuni.lu This resonance effect far outweighs the inductive electron-withdrawing effect that arises from the oxygen's high electronegativity. caymanchem.com

The methyl group is a weakly activating group that operates through an inductive effect. chemicalbook.com As an alkyl group, it donates electron density to the aromatic ring through the sigma bond framework, thereby stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. chemicalbook.com This stabilization is most effective when the attack occurs at the ortho or para positions.

In 1-Iodo-4-methoxy-2,5-dimethylbenzene, the presence of one strongly activating methoxy group and two weakly activating methyl groups renders the aromatic ring highly electron-rich and predisposed to further electrophilic substitution.

Overview of Research Trajectories for 1 Iodo 4 Methoxy 2,5 Dimethylbenzene

While a foundational compound based on established chemical principles, specific research focusing exclusively on 1-Iodo-4-methoxy-2,5-dimethylbenzene is not extensively documented in peer-reviewed literature. However, its structure suggests clear and logical research applications as a versatile chemical intermediate.

The primary research trajectory for this molecule would be its use as a building block in organic synthesis. The aryl iodide functionality is the most reactive site for cross-coupling reactions. It can be predicted that the compound would serve as an excellent substrate for:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/vinyl groups at the C1 position.

Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynylarenes.

Buchwald-Hartwig Amination: Reaction with amines to form complex arylamine structures, which are prevalent in pharmaceuticals and materials science.

Heck Reaction: Reaction with alkenes to form substituted styrenyl derivatives.

A second area of investigation would be further substitution on the aromatic ring. The compound has two unsubstituted positions (C3 and C6). The directing effects of the existing substituents would determine the regioselectivity of such a reaction.

| Position for Electrophilic Attack | Directing Influence of Substituents | Predicted Outcome |

| C3 | Ortho to -CH₃ (C2), Ortho to -OCH₃ (C4) | Highly favored due to strong activation and directing effect from the powerful methoxy (B1213986) group. |

| C6 | Ortho to -I (C1), Para to -CH₃ (C2), Ortho to -CH₃ (C5) | Potentially favored due to cumulative directing effects from three groups, though the deactivating nature of iodine and steric hindrance may lessen reactivity compared to C3. |

This interactive table summarizes the directing effects of the substituents on further electrophilic aromatic substitution.

Given the potent ortho-directing ability of the methoxy group, electrophilic attack is most likely to occur at the C3 position.

Structural and Electronic Features Pertinent to Reactivity and Synthesis

Direct Iodination Strategies on Aromatic Precursors

The most direct route to this compound involves the introduction of an iodine atom onto the aromatic ring of a precursor molecule, typically 2,5-dimethylanisole (B158103). This transformation is generally accomplished through electrophilic aromatic substitution or modern transition-metal-catalyzed C-H activation methodologies.

Electrophilic Aromatic Substitution Approaches for Regioselective Iodination

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing this compound, the key challenge lies in controlling the regioselectivity of the iodination reaction on the electron-rich 2,5-dimethylanisole ring. The methoxy (B1213986) and methyl groups are both activating and ortho-, para-directing. The position of iodination is therefore influenced by the steric and electronic effects of these substituents.

A notable method for the regioselective iodination of methoxy- and methyl-substituted aromatic compounds utilizes N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid (TFA). organic-chemistry.org This system generates a highly reactive iodinating species, presumed to be iodine trifluoroacetate, in situ. This approach has been successfully applied to the iodination of 2,5-dimethylanisole, affording the desired product in high yield. The reaction proceeds under mild conditions and with a short reaction time, highlighting its efficiency. organic-chemistry.orgresearchgate.net The primary product is this compound, indicating that iodination occurs at the position ortho to the methoxy group and para to one of the methyl groups, which is sterically the most accessible and electronically activated position.

| Precursor | Iodinating Agent | Catalyst | Solvent | Time | Yield (%) | Ref |

| 2,5-Dimethylanisole | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Dichloromethane (CH2Cl2) | 15 min | 95 | organic-chemistry.org |

Other electrophilic iodination systems, such as iodine in combination with an oxidizing agent (e.g., periodic acid, H5IO6), are also viable for the iodination of electron-rich arenes. These reagents generate an electrophilic iodine species that can attack the aromatic ring. The regioselectivity in these cases is also governed by the directing effects of the existing substituents.

Palladium-Catalyzed C-H Iodination Methodologies

In recent years, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. nih.govnih.gov These methods offer alternative pathways to regioselective iodination, often under milder conditions than classical electrophilic substitution. While a specific example for the palladium-catalyzed C-H iodination of 2,5-dimethylanisole to yield this compound is not prominently documented, the general principles of this methodology are applicable.

Typically, these reactions involve a palladium(II) catalyst and a directing group on the substrate that coordinates to the metal center, facilitating the cleavage of a specific C-H bond. nih.govnih.govsigmaaldrich.com For anisole (B1667542) derivatives, the methoxy group itself can act as a weak directing group, or a more strongly coordinating group can be installed temporarily. The reaction generally uses a benign source of iodine, such as molecular iodine (I2), as the sole oxidant. nih.govnih.gov The catalytic cycle often involves C-H activation to form a palladacycle intermediate, followed by oxidative addition of the iodine source and reductive elimination to afford the iodinated product and regenerate the active palladium catalyst. researchgate.net

Synthesis via Halogen Exchange Reactions

An alternative strategy for the synthesis of this compound is through halogen exchange, where a less reactive halogen, such as bromine or chlorine, is replaced by iodine. This approach is particularly useful when the corresponding bromo- or chloro-aromatic precursor is more readily accessible.

Conversion from Bromo or Chloro Aromatic Precursors

The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides, particularly with the aid of a catalyst. The conversion of 1-bromo-4-methoxy-2,5-dimethylbenzene (B1272261) to its iodo-counterpart can be achieved by treatment with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), often in the presence of a copper(I) catalyst, like copper(I) iodide (CuI). rsc.org The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA), is common to facilitate the dissolution of the salts and to drive the reaction towards the less soluble aryl iodide.

The general reaction is as follows:

Ar-Br + NaI --(CuI catalyst)--> Ar-I + NaBr

The success of this reaction is contingent on the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting inorganic halide salt.

Mechanistic Aspects of Halogen Scrambling and Exchange

The mechanism of copper-catalyzed halogen exchange is thought to involve an oxidative addition of the aryl halide to the copper(I) species, forming a copper(III) intermediate. This is followed by coordination of the iodide ion and subsequent reductive elimination to yield the aryl iodide and regenerate the copper(I) catalyst.

In the absence of a catalyst, halogen exchange on aryl systems is generally difficult due to the strength of the aryl-halogen bond. However, under forcing conditions, uncatalyzed exchange can occur, though it may lead to a mixture of products due to halogen scrambling, where an equilibrium between the different aryl halides is established. The position of this equilibrium is influenced by the relative thermodynamic stabilities of the C-X bonds and the lattice energies of the inorganic halide byproducts.

Functional Group Interconversion Strategies

The synthesis of this compound can also be accomplished through the interconversion of other functional groups on the aromatic ring. A classic and versatile method in this category is the Sandmeyer reaction. nih.gov

This approach would involve the initial synthesis of 4-methoxy-2,5-dimethylaniline. This aniline (B41778) derivative can then be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, such as hydrochloric acid or sulfuric acid) at low temperatures. The resulting diazonium salt is a highly reactive intermediate. Subsequent treatment of the diazonium salt with a solution of potassium iodide leads to the displacement of the diazonium group by an iodide ion, yielding this compound. nih.govresearchgate.net

Ar-NH2 + NaNO2 + 2HX → Ar-N2+X- + NaX + 2H2O

Ar-N2+X- + KI → Ar-I + N2 + KX

This method is particularly advantageous when the corresponding aniline is readily available or easily synthesized, for instance, by the reduction of a nitroaromatic precursor. The Sandmeyer reaction is known for its broad applicability and tolerance of various functional groups on the aromatic ring. nih.gov

Diazotization-Iodination Routes from Anilines

A classic and reliable method for introducing an iodine atom into an aromatic ring is through the diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with an iodide salt. This two-step process is particularly useful when direct iodination is either inefficient or leads to a mixture of isomers.

The synthesis of this compound via this route would commence with the corresponding aniline, 4-methoxy-2,5-dimethylaniline. The first step involves the formation of a diazonium salt by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

The resulting diazonium salt is then subjected to iodination by introducing a solution of potassium iodide. The diazonium group, being an excellent leaving group (as dinitrogen gas), is displaced by the iodide ion to yield the target aryl iodide. While specific yields for the synthesis of this compound are not extensively reported in readily available literature, this method is known to be effective for a wide range of substituted anilines. For instance, the diazotization of other aromatic amines followed by reaction with potassium iodide is a well-established transformation. sigmaaldrich.com The ease of this reaction is influenced by the electronic nature of the substituents on the aniline; electron-donating groups, such as the methoxy group in 4-methoxy-2,5-dimethylaniline, generally facilitate the diazotization process.

Recent advancements in this area have focused on developing more environmentally benign procedures. For example, research has demonstrated the possibility of conducting diazotization-iodination reactions under aqueous, strong-acid-free conditions, which minimizes the use of corrosive and hazardous reagents. researchgate.net

Directed Ortho Metalation (DoM) followed by Iodination

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikimedia.org This method relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium. This coordination directs the deprotonation of a proton at the position ortho to the DMG, forming a lithiated intermediate that can then be quenched with an electrophile, in this case, an iodine source. researchgate.net

For the synthesis of this compound, the starting material would be 2,5-dimethylanisole. The methoxy group (-OCH₃) is a moderately effective DMG. chemicalbook.com Treatment of 2,5-dimethylanisole with a strong lithium base would lead to the selective removal of a proton at one of the ortho positions. In this specific substrate, there are two ortho positions to the methoxy group: C6 and C2. The presence of the methyl group at C2 would likely influence the site of lithiation due to steric hindrance and electronic effects.

Once the aryllithium intermediate is formed, it is treated with an iodinating agent such as molecular iodine (I₂) or 1,2-diiodoethane (B146647) to introduce the iodine atom at the lithiated position. The success of this strategy hinges on the ability of the methoxy group to effectively direct the metalation to the desired position over other potential sites. The general principle involves the interaction of the Lewis acidic lithium with the Lewis basic heteroatom of the DMG, which increases the acidity of the ortho protons, facilitating their removal by the strong base. wikimedia.org

Table 1: Comparison of Synthetic Methodologies

| Feature | Diazotization-Iodination | Directed Ortho Metalation (DoM) |

|---|---|---|

| Starting Material | 4-methoxy-2,5-dimethylaniline | 2,5-dimethylanisole |

| Key Reagents | NaNO₂, HCl, KI | n-BuLi, I₂ |

| Key Intermediate | Diazonium salt | Aryllithium species |

| Regiocontrol | Determined by the position of the amine group | Directed by the methoxy group to the ortho position |

| Advantages | Reliable, well-established, good for specific isomers | High regioselectivity, versatile for various electrophiles |

| Disadvantages | Requires handling of potentially unstable diazonium salts | Requires strictly anhydrous conditions and strong bases |

Control of Regioselectivity and Diastereoselectivity in Multi-Substituted Systems

The control of regioselectivity is paramount in the synthesis of highly substituted aromatic compounds like this compound to avoid the formation of undesired isomers. In direct electrophilic iodination of 2,5-dimethylanisole, the outcome is governed by the directing effects of the existing substituents. The methoxy group is a strong activating and ortho, para-directing group, while the methyl groups are weakly activating and also ortho, para-directing.

The combined directing effects of the methoxy group at C4 and the methyl groups at C2 and C5 would likely lead to a mixture of products in a direct iodination reaction. The position of iodination would be influenced by a combination of electronic and steric factors. The development of highly regioselective methods is therefore crucial. For instance, the use of specific catalysts or iodinating agents can enhance the selectivity for a particular isomer. Iron(III)-catalyzed iodination of anisoles with N-iodosuccinimide (NIS) has been shown to favor the para-iodinated product.

In the context of DoM, regioselectivity is inherently high due to the directing effect of the DMG. However, when multiple potential ortho positions are available, as in the case of 2,5-dimethylanisole, the selectivity between these sites can be influenced by factors such as the steric bulk of the directing group and other substituents, the nature of the organolithium base, and the solvent used.

Diastereoselectivity is not a factor in the synthesis of the achiral target molecule, this compound. However, in related systems with chiral centers, controlling the diastereoselectivity of the iodination step would be a critical consideration.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of aromatic iodides is an area of growing importance, aiming to reduce the environmental impact of chemical processes. This involves the use of less hazardous reagents, minimizing waste, and employing more energy-efficient reaction conditions.

Traditional iodination methods often utilize harsh reagents and solvents. For example, the use of strong mineral acids in diazotization and chlorinated solvents in many synthetic transformations are areas where green alternatives are sought. Research into greener iodination methods has explored several avenues:

Solvent-free reactions: Performing reactions by mechanically grinding the reactants together can eliminate the need for solvents, reducing waste and simplifying purification.

Aqueous reaction media: Water is an ideal green solvent, and developing iodination procedures that are effective in water is a key goal. The use of potassium iodide with an oxidizing agent like ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) has been reported as an environmentally benign protocol for the iodination of activated aromatics.

Less toxic reagents: Replacing hazardous iodinating agents with safer alternatives is a central tenet of green chemistry. The use of molecular iodine in conjunction with a mild oxidant, such as hydrogen peroxide, offers a greener alternative to many traditional methods.

Catalytic methods: The development of catalytic methods, for example, using a recyclable catalyst, can reduce the amount of waste generated compared to stoichiometric reactions.

Electrochemical methods also present a promising green approach. The in-situ generation of the iodinating agent from iodide ions using electricity as the "reagent" can avoid the use of chemical oxidants and minimize waste. Applying these principles to the synthesis of this compound could involve adapting the diazotization-iodination or direct iodination routes to utilize greener solvents and reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Connectivity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. Through the analysis of various NMR experiments, the chemical environment, connectivity, and spatial relationships of the atoms within the molecule can be established.

High-Field ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy groups. Due to the substitution pattern, the two aromatic protons are in different chemical environments and are expected to appear as singlets, as they lack adjacent protons for spin-spin coupling. The electron-donating methoxy group and the electron-withdrawing iodine atom will influence their chemical shifts. The two methyl groups are also in distinct environments and should appear as two separate singlets. The methoxy group protons will also present as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule. Due to the lack of symmetry, nine distinct signals are expected. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbon atom bonded to the iodine will experience a significant downfield shift due to the heavy atom effect. The carbon attached to the electron-donating methoxy group will be shielded and appear at a higher field compared to the other aromatic carbons. The carbons bearing the methyl groups will also have characteristic chemical shifts. The chemical shifts for the methyl and methoxy carbons will appear in the upfield region of the spectrum. sigmaaldrich.comdocbrown.info

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | ~6.8-7.2 | ~115-120 |

| Aromatic CH (position 6) | ~7.3-7.7 | ~135-140 |

| C-I | - | ~90-95 |

| C-OCH₃ | - | ~155-160 |

| C-CH₃ (position 2) | - | ~130-135 |

| C-CH₃ (position 5) | - | ~130-135 |

| CH₃ (position 2) | ~2.2-2.4 | ~15-20 |

| CH₃ (position 5) | ~2.2-2.4 | ~15-20 |

| OCH₃ | ~3.8-4.0 | ~55-60 |

Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of this compound, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) spin-spin coupling interactions. biosynth.com For this compound, no cross-peaks would be expected between the aromatic protons as they are isolated singlets. This absence of correlation would confirm their structural relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nist.gov This technique would allow for the unambiguous assignment of the protonated carbons. For instance, the aromatic proton signals would show correlations to their corresponding aromatic carbon signals, and the methyl proton signals would correlate to the methyl carbon signals.

Heteroatom NMR (e.g., ¹⁹F NMR for Fluorinated Derivatives)

There is no information available in the searched literature regarding the synthesis or ¹⁹F NMR spectroscopy of fluorinated derivatives of this compound. However, the synthesis of fluorinated analogues of 2,5-dimethylanisole would be a viable area of research. sigmaaldrich.com Should such derivatives be synthesized, ¹⁹F NMR would be a highly sensitive and informative technique for their characterization, providing distinct signals for each unique fluorine environment in the molecule. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

While specific experimental high-resolution mass spectrometry (HRMS) data for this compound was not found in the reviewed literature, HRMS would be the definitive method for confirming its elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₁IO), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. Predicted mass spectrometry data for the isomeric compound 1-iodo-2-methoxy-4,5-dimethylbenzene (B3053082) suggests that the protonated molecule [M+H]⁺ would have an m/z of 262.99275. aobchem.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Intermediates

No experimental tandem mass spectrometry (MS/MS) data for this compound was identified in the conducted search. MS/MS experiments involve the selection of a specific ion (typically the molecular ion or a primary fragment ion) which is then subjected to further fragmentation. The resulting fragment ions provide detailed structural information and can be used to study reaction mechanisms by identifying and characterizing reaction intermediates. For this compound, characteristic fragmentation pathways would likely involve the loss of a methyl group from the methoxy or methyl substituents, loss of the iodine atom, or cleavage of the ether bond.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

While a specific, experimentally recorded IR spectrum for this compound is not widely available in the literature, its characteristic vibrational modes can be predicted with high confidence by analyzing the spectra of closely related compounds. The spectrum is dominated by vibrations of the substituted benzene ring, the methoxy group, the two methyl groups, and the carbon-iodine bond.

Key Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations typically found between 2975 and 2845 cm⁻¹.

C-O Stretching: The ether linkage (Ar-O-CH₃) is characterized by a strong, prominent C-O stretching band. For anisole and its derivatives, this usually appears as two bands corresponding to asymmetric and symmetric stretching, often in the 1275-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions, respectively.

Aromatic C=C Stretching: The benzene ring itself has several characteristic stretching vibrations, typically observed in the 1600-1450 cm⁻¹ range. The substitution pattern influences the exact position and intensity of these peaks.

C-I Stretching: The carbon-iodine bond vibration is found at lower wavenumbers, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom.

Fingerprint Region: The region below 1400 cm⁻¹ is the fingerprint region, containing a complex pattern of C-H bending, C-C-C ring bending, and other deformation modes that are unique to the molecule's specific substitution pattern.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. A key feature of Raman spectroscopy is that non-polar bonds and vibrations that cause a significant change in polarizability, such as the C-I and C-C bonds of the aromatic ring, often produce strong signals. Therefore, the C-I stretching vibration would be expected to be clearly observable in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong | Characteristic of the two hydrogens on the benzene ring. |

| Aliphatic C-H Stretch | 2975 - 2845 | Strong | Strong | From the two methyl (CH₃) groups. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Medium to Strong | Multiple bands are expected due to the substituted benzene ring. |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Medium | Characteristic of the aryl-alkyl ether linkage. |

| Symmetric C-O-C Stretch | 1050 - 1000 | Strong | Weak | Another key indicator of the methoxy group. |

| C-I Stretch | 600 - 500 | Medium to Strong | Strong | The low frequency is due to the heavy iodine atom. |

X-ray Crystallography for Solid-State Structure Determination and Planar Chirality Assessment

No published crystal structure for this compound is currently available in open-access crystallographic databases. However, analysis of a closely related molecule, 1,2-diiodo-4,5-dimethylbenzene, provides valuable insights into the potential solid-state packing and intermolecular interactions. tcichemicals.com

In the solid state, the planar benzene ring of this compound would serve as a core scaffold. The substituents (iodo, methoxy, and two methyl groups) would dictate the molecular packing. Significant intermolecular interactions are expected, including:

Halogen Bonding: The iodine atom, with its electropositive σ-hole, could participate in halogen bonding with electronegative atoms (such as the oxygen of a methoxy group) on neighboring molecules. This type of interaction is a significant force in directing the crystal packing of iodo-substituted aromatic compounds.

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the π-system of an adjacent molecule. These interactions can be either face-to-face or offset.

The molecule this compound does not possess a traditional chiral center. However, due to the substitution pattern on the benzene ring, it could potentially exhibit planar chirality if the rotation of the methoxy group were restricted in a specific conformation within a larger chiral molecular assembly or a crystalline environment. A definitive assessment of planar chirality would require crystallographic analysis to determine if the molecule crystallizes in a chiral space group and if specific, fixed conformations are adopted in the solid state.

| Parameter | Expected Feature/Value | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Largely planar aromatic ring | General structure of benzene derivatives. |

| Key Intermolecular Interactions | Halogen bonding (I···O), π-π stacking, C-H···π interactions | Analysis of similar iodo-aromatic structures. tcichemicals.com |

| Planar Chirality | Potentially observable in a chiral crystalline environment | Requires restricted rotation of substituents and crystallization in a chiral space group. |

| C-I Bond Length | ~2.10 Å | Based on data from other iodo-benzene derivatives. tcichemicals.com |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic absorption spectrum of this compound is primarily determined by the π-electron system of the benzene ring, modified by the electronic effects of its substituents. The methoxy group (-OCH₃) is an electron-donating group (auxochrome) through resonance, and the methyl groups (-CH₃) are weakly electron-donating through induction. The iodine atom can act as both an electron-withdrawing group via induction and a weak electron-donating group through resonance, while also influencing transitions through spin-orbit coupling (the heavy-atom effect).

The UV-Vis spectrum of benzene shows characteristic absorption bands which are altered by substitution. For this compound, the following transitions are anticipated:

π → π* Transitions: These are the primary absorptions observed for aromatic compounds. The presence of electron-donating groups like the methoxy and methyl groups typically causes a bathochromic (red) shift of these bands to longer wavelengths and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene. The interaction of the iodine atom's lone pairs with the π-system further modifies these transitions.

| Transition Type | Predicted λmax Range (nm) | Origin and Influencing Factors |

|---|---|---|

| π → π* (Primary Band) | 200 - 230 | Analogous to the E₂ band of benzene, shifted by all substituents. |

| π → π* (Secondary Band) | 270 - 290 | Analogous to the B band of benzene, showing a significant red shift due to the strong auxochromic effect of the methoxy group and other substituents. |

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Organic Molecule Synthesis

The reactivity of the carbon-iodine bond, coupled with the directing effects of the methoxy (B1213986) and methyl substituents, positions 1-Iodo-4-methoxy-2,5-dimethylbenzene as a key starting material for constructing sophisticated organic frameworks. Its utility is particularly evident in the synthesis of natural products and as an intermediate for pharmaceutical scaffolds.

Precursor in Natural Product Synthesis

While direct, extensive documentation on the use of this compound in the total synthesis of a wide array of natural products is limited in readily available literature, its structural motif is present in various natural compounds. The 2,5-dimethyl-4-methoxyphenyl moiety is a key feature in certain classes of natural products. For instance, the core structure can be envisioned as a precursor to subunits within complex lignans (B1203133) or other phenylpropanoid derivatives.

The synthetic utility of this compound would lie in its ability to undergo standard cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to introduce further complexity. These reactions are fundamental in modern organic synthesis for the creation of carbon-carbon bonds. libretexts.orgnih.gov For example, a hypothetical synthetic route towards a natural product containing a substituted biphenyl (B1667301) or an arylethyne moiety could strategically employ this compound as one of the key coupling partners.

Intermediate in the Synthesis of Pharmaceutical Scaffolds

The development of novel pharmaceutical agents often relies on the creation of diverse molecular scaffolds that can be further functionalized. This compound serves as a valuable intermediate in the generation of such scaffolds, primarily through palladium-catalyzed cross-coupling reactions. nih.gov

The presence of the iodo group allows for the introduction of various other functional groups and molecular fragments. For example, a Suzuki-Miyaura coupling reaction between this compound and a suitable boronic acid could lead to the formation of a biaryl structure. libretexts.org Such biaryl motifs are prevalent in many pharmaceutically active compounds. Similarly, Sonogashira coupling with a terminal alkyne would yield an aryl-alkyne scaffold, another important structural element in medicinal chemistry. nih.gov These reactions provide a powerful tool for medicinal chemists to generate libraries of related compounds for biological screening, without focusing on the final drug products themselves.

Component in Functional Materials Development

The electronic and structural properties of this compound make it an attractive component for the design and synthesis of functional materials with applications in electronics and materials science.

Synthesis of Monomers for Advanced Polymers and Copolymers (e.g., conductive materials)

The di-functionality of this compound (the iodo group for coupling and the aromatic ring for the polymer backbone) allows it to be a potential monomer for the synthesis of advanced polymers. Through reactions like Sonogashira or Heck coupling, this building block could be polymerized with di-alkynes or di-alkenes to form conjugated polymers. researchgate.net The resulting polymers, incorporating the electron-donating methoxy and methyl groups, could possess interesting electronic and photophysical properties, making them candidates for conductive materials. The ability to precisely control the structure of the repeating unit is a key advantage of using well-defined monomers like this compound.

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters bridged by organic ligands. The design of the organic ligand is crucial in determining the structure and properties of the resulting MOF. This compound can be chemically modified to serve as a precursor for such ligands.

For instance, the iodo group can be converted to a carboxylic acid group through a sequence of reactions, such as lithium-halogen exchange followed by carboxylation. The resulting 4-methoxy-2,5-dimethylbenzoic acid could then be used as a ligand in MOF synthesis. A more direct approach could involve a palladium-catalyzed carbonylation of the aryl iodide. Alternatively, coupling reactions could be employed to attach coordinating groups, such as pyridines or imidazoles, to the aromatic ring, thereby creating a multitopic ligand suitable for MOF construction. The specific dimensions and electronic nature of the resulting ligand would influence the pore size, stability, and functionality of the final MOF material. researchgate.net

Materials for Organic Electronics (e.g., OLEDs, organic semiconductors)

The development of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic semiconductors, relies on molecules with tailored electronic properties. researchgate.net While direct utilization of this compound in a device is unlikely, it serves as a valuable building block for the synthesis of more complex molecules that are active components in these devices.

The 2,5-dimethyl-4-methoxyphenyl unit can be incorporated into larger conjugated systems that act as emitters or charge-transport materials. The electron-donating nature of the methoxy and methyl groups can be used to tune the HOMO and LUMO energy levels of the final molecule, which is a critical aspect of designing efficient organic electronic materials. For example, through coupling reactions, this moiety could be linked to electron-accepting units to create donor-acceptor chromophores, which are often used in OLEDs to achieve efficient light emission.

Environmental Fate and Transformation of this compound

Environmental Fate and Transformation Pathways

The environmental behavior of 1-Iodo-4-methoxy-2,5-dimethylbenzene is dictated by the interplay of its structural features: the iodo-substituent, the aromatic ring, the methoxy (B1213986) group, and the methyl groups. These functional groups influence its susceptibility to photodegradation, biodegradation, and abiotic chemical reactions.

Photodegradation, or the breakdown of compounds by light, is a primary mechanism for the transformation of many aromatic compounds in the environment. For this compound, the carbon-iodine (C-I) bond is the most likely site for initial photochemical reaction due to its lower bond energy compared to other bonds in the molecule.

Upon absorption of ultraviolet (UV) radiation from sunlight, the C-I bond can undergo homolytic cleavage, resulting in the formation of an aryl radical and an iodine radical. This process is a common photodegradation pathway for iodoaromatic compounds. The subsequent reactions of these radicals with other environmental components, such as oxygen and water, would lead to a variety of transformation products.

In aqueous environments, the interaction of photosensitizers with iodide ions can lead to the formation of reactive iodine species, including molecular iodine (I₂) and triiodide (I₃⁻) nih.gov. While this compound is an organo-iodine compound, similar photochemical principles may apply, potentially leading to the liberation of iodide which can then participate in further photochemical reactions nih.gov.

Potential Photodegradation Products of this compound

| Initial Reactant | Proposed Primary Transformation | Potential Products | Influencing Factors |

|---|---|---|---|

| This compound | Homolytic cleavage of the C-I bond | 4-methoxy-2,5-dimethylphenyl radical, Iodine radical | UV radiation intensity, presence of photosensitizers |

| 4-methoxy-2,5-dimethylphenyl radical | Reaction with molecular oxygen | Hydroxylated and other oxygenated derivatives | Oxygen concentration |

The biodegradation of aromatic compounds is a key environmental process, primarily carried out by microorganisms such as bacteria and fungi nih.govsemanticscholar.orgresearchgate.net. The structure of this compound, with its halogen substituent and alkyl groups, is expected to influence its susceptibility to microbial attack.

Generally, halogenated aromatic compounds are more resistant to biodegradation than their non-halogenated counterparts. The presence of the iodine atom may hinder the initial enzymatic attack on the aromatic ring. However, some microorganisms have evolved pathways to dehalogenate aromatic compounds as a first step in their degradation.

The initial step in the aerobic biodegradation of aromatic compounds often involves the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring, leading to catechols and other dihydroxylated intermediates researchgate.net. These intermediates are then subject to ring cleavage. The methoxy group may be cleaved to a hydroxyl group, and the methyl groups may be oxidized.

Given the complexity of the molecule, it is likely that its biodegradation, if it occurs, would be a slow process and may require a consortium of different microbial species. Aromatic compounds in general are known to be degraded by various microorganisms, and the presence of functional groups like alkyls can influence these pathways nih.govsemanticscholar.org.

Potential Factors Influencing Biodegradation

| Factor | Influence on Biodegradation of this compound |

|---|---|

| Iodine Substituent | May inhibit initial enzymatic attack, potentially leading to slower degradation rates. |

| Methoxy Group | Can be cleaved by ether-cleaving enzymes to form a hydroxyl group, a common step in the degradation of aromatic ethers. |

| Dimethyl Groups | May be initially oxidized to carboxylic acids before further degradation of the aromatic ring. |

| Microbial Community | The presence of specialized microorganisms capable of dehalogenation and degradation of substituted aromatics is crucial. |

| Environmental Conditions | Aerobic conditions are generally required for the initial oxygenase-mediated attack on the aromatic ring. |

Abiotic transformation processes, not involving microorganisms, can also contribute to the environmental fate of chemical compounds. For this compound, hydrolysis and oxidation are potential abiotic degradation pathways.

Hydrolysis: The carbon-iodine bond in aryl iodides is generally stable to hydrolysis under typical environmental pH conditions. The presence of electron-donating groups, such as the methoxy and dimethyl groups on the benzene (B151609) ring, would not significantly increase the rate of nucleophilic substitution of the iodide. Therefore, direct hydrolysis of the C-I bond is expected to be a minor transformation pathway.

Oxidation: Oxidation by reactive species present in the environment, such as hydroxyl radicals (•OH) in the atmosphere and in sunlit surface waters, can be a significant transformation pathway for aromatic compounds. These radicals can attack the aromatic ring, leading to the formation of hydroxylated derivatives. The methoxy and methyl groups are also susceptible to oxidation.

In the presence of strong oxidizing agents and iodide, such as in water treatment processes involving permanganate (B83412), the formation of various iodinated aromatic products has been observed for other phenolic compounds nih.gov. This suggests that under specific oxidizing conditions, transformation of this compound could lead to a complex mixture of products. The presence of iodide in water can enhance the transformation rates of certain phenolic compounds by permanganate through the in-situ formation of hypoiodous acid (HOI) nih.gov.

Potential Abiotic Transformation Pathways and Products

| Process | Reactant | Potential Products | Environmental Compartment |

|---|---|---|---|

| Oxidation by Hydroxyl Radicals | This compound | Hydroxylated derivatives, products of ring cleavage | Atmosphere, Surface Waters |

| Oxidation in the presence of strong oxidants (e.g., KMnO₄) and Iodide | This compound | Further iodinated and oxidized aromatic compounds | Water treatment systems, specific contaminated environments |

| Hydrolysis | this compound | 4-methoxy-2,5-dimethylphenol (B2459769) (expected to be a very slow process) | Water |

Historical Context and Future Research Directions

Evolution of Synthetic Strategies for Halogenated Aromatics

The synthesis of halogenated aromatics has been a cornerstone of organic chemistry for over a century, evolving from classical electrophilic substitution reactions to highly sophisticated catalytic processes. Initially, direct halogenation of aromatic rings using elemental halogens in the presence of a Lewis acid was the primary method. researchgate.net While effective for simple arenes, this approach often suffers from poor regioselectivity and the generation of significant waste.

A major leap forward came with the advent of transition metal-catalyzed cross-coupling reactions. The Ullmann reaction, first reported in 1901, represented an early example of using copper to form aryl-aryl bonds from aryl halides. nih.gov However, this reaction typically required harsh conditions, including high temperatures and stoichiometric amounts of copper. nih.gov

The latter half of the 20th century witnessed a paradigm shift with the development of palladium-catalyzed reactions such as the Heck, Suzuki-Miyaura, and Sonogashira couplings. nih.govacs.org These methods offered milder reaction conditions, broader substrate scope, and greater functional group tolerance, solidifying the role of aryl halides as indispensable building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. nih.gov The reactivity of the aryl halide in these transformations is highly dependent on the halogen, with the carbon-iodine bond being the most reactive, followed by bromine and then chlorine. This high reactivity makes aryl iodides, such as 1-Iodo-4-methoxy-2,5-dimethylbenzene, particularly valuable substrates.

More recent advancements have focused on developing greener and more efficient halogenation methods. Current time information in Santa Cruz, CA, US. The use of N-halosuccinimides (NXS) as halogenating agents has gained prominence due to their ease of handling and milder reaction conditions compared to elemental halogens. nih.govnih.gov Furthermore, the development of organocatalytic and biocatalytic halogenation methods represents a move towards more sustainable synthetic practices, minimizing the reliance on toxic reagents and metal catalysts. climateglobalnews.com The evolution of these strategies continues, with a focus on direct C-H bond halogenation, which offers an atom-economical alternative to traditional methods that require pre-functionalized substrates.

| Era | Key Development | Significance |

|---|---|---|

| Early 20th Century | Electrophilic Aromatic Substitution | Fundamental method for introducing halogens onto aromatic rings. |

| Mid 20th Century | Ullmann Reaction | Early example of metal-mediated aryl-aryl bond formation. nih.gov |

| Late 20th Century | Palladium-Catalyzed Cross-Coupling | Revolutionized C-C and C-heteroatom bond formation with high efficiency and selectivity. nih.gov |

| 21st Century | Green Halogenation and C-H Activation | Focus on sustainability, atom economy, and reducing environmental impact. Current time information in Santa Cruz, CA, US. |

Unexplored Reactivity and Transformations of this compound

The reactivity of this compound is primarily dictated by the carbon-iodine bond, which is susceptible to oxidative addition by transition metal catalysts. This makes it an excellent substrate for a variety of well-established cross-coupling reactions.

Known and Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron reagent to form a new carbon-carbon bond. The electron-donating methoxy (B1213986) and dimethyl groups on the aromatic ring are expected to facilitate the initial oxidative addition step.

Heck Reaction: The palladium-catalyzed reaction with an alkene would lead to the formation of a substituted alkene. nih.gov The stereoselectivity and regioselectivity of this reaction could be influenced by the steric hindrance from the ortho-dimethyl substitution.

Sonogashira Coupling: Coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a substituted alkyne, a valuable synthon for more complex molecules. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with an amine would allow for the formation of a carbon-nitrogen bond, providing access to a range of substituted anilines.

While these transformations are predictable based on the known reactivity of aryl iodides, the specific substrate this compound has not been extensively studied in the context of more modern synthetic methods.

Unexplored Avenues:

Photoredox Catalysis: The C-I bond is known to be photosensitive. The application of visible-light-mediated photoredox catalysis could open up new reaction pathways, such as radical-mediated C-H functionalization or coupling with non-traditional nucleophiles under mild, metal-free conditions.

Dual Catalysis: Combining transition metal catalysis with other catalytic modes, such as organocatalysis or photocatalysis, could enable novel transformations that are not accessible through single catalytic cycles. For instance, a dual-catalyzed reaction could potentially allow for the direct asymmetric functionalization of a prochiral nucleophile.

C-H Activation/Functionalization: While the C-I bond is the most reactive site, the presence of multiple methyl groups offers potential sites for directed C-H activation. Exploring conditions that favor C-H functionalization over C-I bond cleavage could lead to the synthesis of highly substituted and complex aromatic structures.

The interplay between the electron-donating substituents and the reactive iodo group makes this compound an interesting candidate for exploring the frontiers of catalytic method development.

| Reaction Type | Coupling Partner | Potential Product Class | Research Potential |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Biaryls, Styrenes | Well-established, useful for library synthesis. |

| Heck | Alkene | Substituted Alkenes | Study of steric effects on regioselectivity. |

| Sonogashira | Terminal Alkyne | Aryl Alkynes | Synthesis of precursors for materials science. acs.org |

| Photoredox Catalysis | Radical Precursors | Novel C-C and C-Heteroatom Bonds | Exploring metal-free transformations. |

Challenges and Opportunities in the Scalable Synthesis and Application of Substituted Aryl Iodides

While substituted aryl iodides are highly valuable in research, their large-scale synthesis and application present several challenges and opportunities.

Challenges:

Cost and Availability of Iodine: Iodine is a relatively expensive and less abundant halogen compared to chlorine and bromine. This cost can be a significant barrier for the large-scale industrial synthesis of aryl iodides.

Catalyst Cost and Recycling: Many of the most effective cross-coupling reactions rely on expensive palladium catalysts. Efficient recovery and recycling of these catalysts are crucial for making these processes economically viable on an industrial scale.

Green Synthesis: Traditional iodination methods often involve stoichiometric amounts of harsh reagents and produce significant waste. Developing more environmentally benign and atom-economical synthetic routes is a major challenge. nih.gov This includes moving towards catalytic methods and using safer solvents and reagents. nih.gov

Stability of Reagents: Some precursors to aryl iodides, such as arenediazonium salts, can be unstable and hazardous to handle in large quantities, posing safety risks in industrial settings. nih.gov

Opportunities:

Development of Sustainable Methods: There is a significant opportunity to develop greener synthetic protocols. This includes the use of recyclable hypervalent iodine reagents, photo-induced halogen exchange under mild conditions, and one-pot syntheses from readily available starting materials like aromatic amines. acs.orgnih.gov

Flow Chemistry: Implementing continuous flow technologies for the synthesis of aryl iodides can offer improved safety, better process control, and easier scalability compared to traditional batch processes.

New Applications: The unique properties of the carbon-iodine bond continue to inspire new applications. Aryl iodides are not only intermediates in cross-coupling but are also precursors to hypervalent iodine reagents, which are themselves powerful and environmentally friendly oxidizing agents. climateglobalnews.com

Industrial Biocides and Materials: Iodine-based compounds have found use as effective and less toxic alternatives to other industrial biocides for applications in paints, wood preservation, and metalworking fluids. Furthermore, aryl iodides are integral to the synthesis of polymers and liquid crystal displays, representing a growing market for these compounds.

Addressing the challenges of cost and sustainability through innovative synthetic strategies will be key to unlocking the full potential of substituted aryl iodides in both academic research and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-iodo-4-methoxy-2,5-dimethylbenzene, and what purification methods are most effective?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃). Methoxy and methyl groups are ortho/para-directing, so regioselectivity must be confirmed via NMR. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 9:1 hexane:EtOAc). Ensure inert atmosphere to prevent iodine sublimation.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and oxidative decomposition. Use fume hoods for handling, and wear nitrile gloves, safety goggles, and lab coats. Install local exhaust ventilation to minimize vapor exposure .

- Safety Note : Avoid contact with reducing agents (risk of exothermic iodide release).

Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 6.8–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and methyl groups (δ ~2.3 ppm).

- ¹³C NMR : Confirm iodine’s deshielding effect on adjacent carbons (δ 90–110 ppm for C-I).

- MS (EI) : Expect molecular ion [M]⁺ at m/z 276 and fragment peaks from C-I bond cleavage.

- IR : Methoxy C-O stretch (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during electrophilic substitution reactions involving this compound?

- Methodological Answer : Contradictions may arise from competing directing effects of methoxy and methyl groups. Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites. Validate experimentally via competitive iodination with isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) and LC-MS analysis .

- Data Analysis : Compare computed activation energies with experimental yields. Use ANOVA to assess significance of steric vs. electronic factors.

Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dppf)Cl₂, and XPhos Pd G3 in toluene/EtOH (3:1) at 80°C.

- Additives : Include K₂CO₃ or CsF to enhance oxidative addition.

- Kinetic Study : Use in situ IR to monitor aryl iodide consumption.

- Yield Optimization : DOE (Design of Experiments) to vary catalyst loading, temperature, and solvent polarity .

- Table: Representative Optimization Data

| Catalyst | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 80 | Toluene/EtOH | 65 |

| XPhos Pd G3 | 100 | DMF | 82 |

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Steric Maps : Generate using molecular modeling software (e.g., Spartan) to quantify %VBur (van der Waals volume occupancy) around the iodine.

- Kinetic Isotope Effects (KIE) : Compare kH/kD for deuterated vs. non-deuterated substrates to distinguish electronic vs. steric pathways.

- Hammett Analysis : Correlate σ⁺ values of substituents with reaction rates in methoxy-/methyl-substituted analogs .

Q. What advanced analytical methods address challenges in quantifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in acetonitrile/water. Set MRM transitions for iodine-containing byproducts.

- NMR DOSY : Differentiate impurities via diffusion coefficients.

- X-ray Crystallography : Resolve ambiguous structures (e.g., diiodinated isomers) .

Data Contradiction and Reproducibility

Q. How should researchers troubleshoot inconsistent melting points reported for this compound across studies?

- Methodological Answer :

- Purity Assessment : Repeat DSC (Differential Scanning Calorimetry) with controlled heating rates (2°C/min). Compare with elemental analysis (C, H, I).

- Polymorphism Screening : Recrystallize from 10 solvent systems (e.g., EtOAc, DCM/hexane) and analyze via PXRD.

- Literature Review : Cross-reference with CAS RN 87073-92-5 (related iodoarene) for analogous discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.